molecular formula C11H13FO2 B1447100 4-Fluoro-2-isobutoxybenzaldehyde CAS No. 1378819-12-5

4-Fluoro-2-isobutoxybenzaldehyde

Cat. No. B1447100
CAS RN: 1378819-12-5
M. Wt: 196.22 g/mol
InChI Key: SZSGKQGBDHDHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-isobutoxybenzaldehyde is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-isobutoxybenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .

Scientific Research Applications

Fluorescent Probes for Biomedical Applications

4-Fluoro-2-isobutoxybenzaldehyde: is utilized in the synthesis of fluorescent probes, which are essential tools in biomedical research. These probes offer high sensitivity and selectivity, making them ideal for detecting chemical substances and studying physiological and pathological processes at the cellular level .

Functional Materials in Medicine

This compound plays a role in developing functional materials, including long-wavelength fluorescent probes used in in vivo biomedical applications. Such applications range from fluorescence-guided disease diagnosis to theranostics, which combine therapy and diagnostics .

Drug Development

The incorporation of fluorine atoms, as found in 4-Fluoro-2-isobutoxybenzaldehyde, is prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders. The fluorine atom’s properties, such as size and electronegativity, contribute to the improved chemical properties of these medications .

Imaging Agent Design

The fluorine atom’s ability to block metabolic oxidation sites makes 4-Fluoro-2-isobutoxybenzaldehyde valuable in designing imaging agents. Dye scaffolds that incorporate fluorine atoms benefit from enhanced application as imaging agents due to the atom’s contribution .

Radiolabeled Fluorine for PET Imaging

Radiolabeled fluorine atoms, which can be derived from 4-Fluoro-2-isobutoxybenzaldehyde, are used in PET (Positron Emission Tomography) imaging. This application is crucial for the early detection of diseases, showcasing the importance of fluorine in diagnostic techniques .

Synthesis of Fluorescent Probes for Chemical Biology

The compound is also significant in synthesizing various fluorescent probes for chemical biology applications. These probes are powerful tools for investigating biological systems and have vast potential in research areas such as enzyme activity and cellular signaling .

Safety and Hazards

While specific safety data for 4-Fluoro-2-isobutoxybenzaldehyde is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

4-fluoro-2-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSGKQGBDHDHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-isobutoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.